Cas no 803636-77-3 (O-(4-ethylphenyl)methylhydroxylamine)

O-(4-ethylphenyl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
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- Hydroxylamine, O-[(4-ethylphenyl)methyl]-
- o-(4-Ethylbenzyl)hydroxylamine
- O-(4-ethylphenyl)methylhydroxylamine
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- インチ: 1S/C9H13NO/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6H,2,7,10H2,1H3
- InChIKey: AGWWRHYKWMCURI-UHFFFAOYSA-N
- ほほえんだ: NOCC1=CC=C(CC)C=C1
O-(4-ethylphenyl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-250mg |
o-(4-Ethylbenzyl)hydroxylamine |
803636-77-3 | 98% | 250mg |
¥22680.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-100mg |
o-(4-Ethylbenzyl)hydroxylamine |
803636-77-3 | 98% | 100mg |
¥17366.00 | 2024-07-28 | |
Enamine | EN300-1837447-0.1g |
O-[(4-ethylphenyl)methyl]hydroxylamine |
803636-77-3 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1837447-10g |
O-[(4-ethylphenyl)methyl]hydroxylamine |
803636-77-3 | 10g |
$3007.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-500mg |
o-(4-Ethylbenzyl)hydroxylamine |
803636-77-3 | 98% | 500mg |
¥22094.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-1g |
o-(4-Ethylbenzyl)hydroxylamine |
803636-77-3 | 98% | 1g |
¥19742.00 | 2024-07-28 | |
Enamine | EN300-1837447-10.0g |
O-[(4-ethylphenyl)methyl]hydroxylamine |
803636-77-3 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1837447-0.05g |
O-[(4-ethylphenyl)methyl]hydroxylamine |
803636-77-3 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1837447-5.0g |
O-[(4-ethylphenyl)methyl]hydroxylamine |
803636-77-3 | 5g |
$2650.0 | 2023-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357708-50mg |
o-(4-Ethylbenzyl)hydroxylamine |
803636-77-3 | 98% | 50mg |
¥19353.00 | 2024-07-28 |
O-(4-ethylphenyl)methylhydroxylamine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
O-(4-ethylphenyl)methylhydroxylamineに関する追加情報
Professional Introduction to Compound with CAS No. 803636-77-3 and Product Name: O-(4-ethylphenyl)methylhydroxylamine
The compound with the CAS number 803636-77-3 and the product name O-(4-ethylphenyl)methylhydroxylamine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in various biochemical pathways and drug development processes. The hydroxylamine moiety in its structure is particularly noteworthy, as it plays a crucial role in facilitating a range of chemical reactions that are essential for synthesizing complex molecules.
In recent years, the study of O-(4-ethylphenyl)methylhydroxylamine has been extensively explored due to its versatile reactivity and the broad spectrum of biological activities it exhibits. The presence of the ethylphenyl group contributes to the compound's stability and solubility, making it an attractive candidate for further investigation in medicinal chemistry. Researchers have been particularly interested in its potential as an intermediate in the synthesis of pharmacologically active agents, where it can serve as a building block for more complex structures.
One of the most compelling aspects of this compound is its role in catalytic processes. The hydroxylamine group is known to participate in nucleophilic addition reactions, which are fundamental to many organic transformations. This property has made O-(4-ethylphenyl)methylhydroxylamine a valuable tool in the development of novel synthetic methodologies. For instance, it has been utilized in the preparation of imines and oximes, which are important intermediates in the synthesis of heterocyclic compounds. These compounds are widely used in pharmaceuticals due to their ability to interact with biological targets and modulate physiological processes.
Recent studies have also highlighted the compound's potential in the field of bioorganic chemistry. The ethylphenyl group provides a hydrophobic anchor that can enhance the compound's binding affinity to certain biological receptors. This characteristic has led to investigations into its use as a ligand or probe in biochemical assays. By modifying the substitution patterns on the phenyl ring, researchers can fine-tune the electronic properties of O-(4-ethylphenyl)methylhydroxylamine, thereby tailoring its interaction with specific biomolecules.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of O-(4-ethylphenyl)methylhydroxylamine. Its structural features suggest that it could be a precursor to drugs targeting neurological disorders, inflammation, and even cancer. The ability of hydroxylamines to act as redox-active species has opened up possibilities for developing prodrugs that can release active oxygen species at disease sites, potentially leading to more targeted therapies. Additionally, its role as a scavenger of reactive oxygen species (ROS) makes it a candidate for antioxidant drugs, which are increasingly relevant in aging populations and chronic disease management.
In terms of synthetic methodologies, O-(4-ethylphenyl)methylhydroxylamine has been employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal for constructing biaryl structures. These structures are common motifs in many pharmaceuticals and natural products. The compound's reactivity also extends to transition metal-catalyzed transformations, where it can serve as a ligand or substrate depending on the reaction conditions. This adaptability makes it a versatile reagent in synthetic organic chemistry.
The environmental impact of using O-(4-ethylphenyl)methylhydroxylamine as a chemical intermediate has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic systems have been explored to enhance efficiency while maintaining yield. These approaches align with broader trends in sustainable chemistry, where minimizing environmental footprint is a key priority.
Future research directions for O-(4-ethylphenyl)methylhydroxylamine include exploring its role in photoredox catalysis and photocatalytic processes. The compound's ability to absorb light and participate in electron transfer reactions could open new avenues for energy conversion and material science applications. Additionally, its potential use in polymer chemistry has not been fully exploited; researchers are investigating its incorporation into functional materials that exhibit unique properties such as stimuli-responsive behavior or enhanced mechanical strength.
In conclusion, O-(4-ethylphenyl)methylhydroxylamine (CAS No. 803636-77-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical synthesis, biochemical research, and material science. As our understanding of its properties continues to grow, so too will its applications in developing innovative solutions to global challenges. The ongoing exploration of this compound underscores the importance of continued investment in chemical research and development.
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